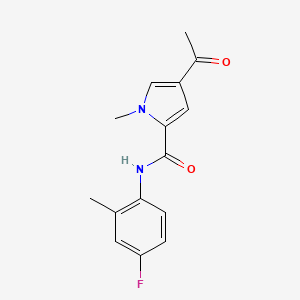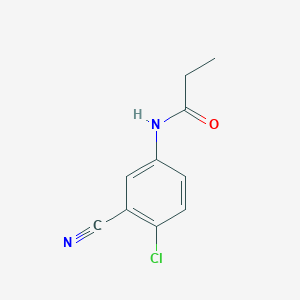
N-(4-chloro-3-cyanophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-cyanophenyl)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a derivative of the compound 3-cyanophenylpropanamide and is commonly used as a tool to study protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-cyanophenyl)propanamide is not fully understood. It is believed to act as a competitive inhibitor of protein-ligand interactions, binding to the same site as the natural ligand and preventing its binding. N-(4-chloro-3-cyanophenyl)propanamide has also been shown to induce conformational changes in proteins, leading to altered activity.
Biochemical and Physiological Effects:
N-(4-chloro-3-cyanophenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including the cytochrome P450 system. N-(4-chloro-3-cyanophenyl)propanamide has also been shown to modulate the activity of neurotransmitter receptors, including the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-3-cyanophenyl)propanamide in lab experiments is its ability to selectively bind to a variety of proteins. This makes it a useful tool for studying protein-ligand interactions and identifying potential drug candidates. However, one limitation of using N-(4-chloro-3-cyanophenyl)propanamide is its relatively low binding affinity compared to other ligands. This can make it difficult to detect binding in some assays.
Orientations Futures
There are many potential future directions for research involving N-(4-chloro-3-cyanophenyl)propanamide. One area of interest is the development of more potent N-(4-chloro-3-cyanophenyl)propanamide analogs with higher binding affinity. Another area of interest is the use of N-(4-chloro-3-cyanophenyl)propanamide as a tool to study protein-protein interactions. Additionally, N-(4-chloro-3-cyanophenyl)propanamide may have potential therapeutic applications, particularly in the treatment of neurological disorders. Further research is needed to fully understand the potential of N-(4-chloro-3-cyanophenyl)propanamide in these areas.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-cyanophenyl)propanamide can be achieved through a multi-step process, starting with the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chloro-3-cyanophenylacetonitrile. This compound is then reduced with lithium aluminum hydride to form 4-chloro-3-cyanophenylethylamine, which is finally reacted with acetyl chloride to form N-(4-chloro-3-cyanophenyl)propanamide.
Applications De Recherche Scientifique
N-(4-chloro-3-cyanophenyl)propanamide has been used extensively in scientific research as a tool to study protein-ligand interactions. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. N-(4-chloro-3-cyanophenyl)propanamide is commonly used in high-throughput screening assays to identify potential drug candidates.
Propriétés
IUPAC Name |
N-(4-chloro-3-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h3-5H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMUKWSMOJJPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-cyanophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

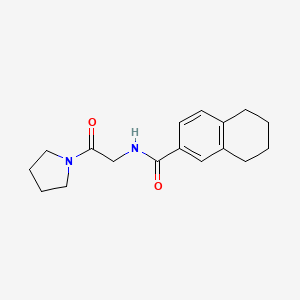

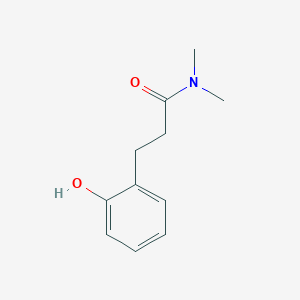
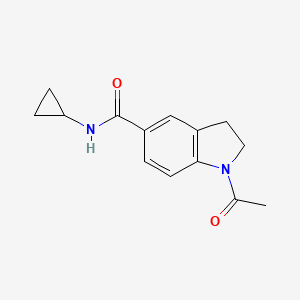
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
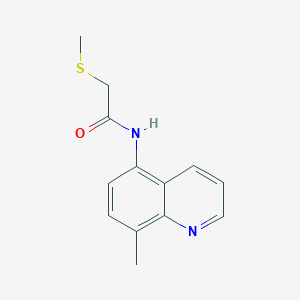
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)



